Journal Name:Nuclear Science and Engineering
Journal ISSN:0029-5639
IF:1.46
Journal Website:http://www.ans.org/pubs/journals/nse/
Year of Origin:1956
Publisher:American Nuclear Society
Number of Articles Per Year:60
Publishing Cycle:Monthly
OA or Not:Not
C–H Bonds as Functional Groups: Simultaneous Generation of Multiple Stereocenters by Enantioselective Hydroxylation at Unactivated Tertiary C–H Bonds
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-11 , DOI: 10.1021/jacs.2c10148
Enantioselective C–H oxidation is a standing chemical challenge foreseen as a powerful tool to transform readily available organic molecules into precious oxygenated building blocks. Here, we describe a catalytic enantioselective hydroxylation of tertiary C–H bonds in cyclohexane scaffolds with H2O2, an evolved manganese catalyst that provides structural complementary to the substrate similarly to the lock-and-key recognition operating in enzymatic active sites. Theoretical calculations unveil that enantioselectivity is governed by the precise fitting of the substrate scaffold into the catalytic site, through a network of complementary weak non-covalent interactions. Stereoretentive C(sp3)–H hydroxylation results in a single-step generation of multiple stereogenic centers (up to 4) that can be orthogonally manipulated by conventional methods providing rapid access, from a single precursor to a variety of chiral scaffolds.
Detail
Bioconjugation of a Near-Infrared DNA-Stabilized Silver Nanocluster to Peptides and Human Insulin by Copper-Free Click Chemistry
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-13 , DOI: 10.1021/jacs.3c04768
DNA-stabilized silver nanoclusters (DNA-AgNCs) are biocompatible emitters with intriguing properties. However, they have not been extensively used for bioimaging applications due to the lack of structural information and hence predictable conjugation strategies. Here, a copper-free click chemistry method for linking a well-characterized DNA-AgNC to molecules of interest is presented. Three different peptides and a small protein, human insulin, were tested as labeling targets. The conjugation to the target compounds was verified by MS, HPLC, and time-resolved anisotropy measurements. Moreover, the spectroscopic properties of DNA-AgNCs were found to be unaffected by the linking reactions. For DNA-AgNC-conjugated human insulin, fluorescence imaging studies were performed on Chinese hamster ovary (CHO) cells overexpressing human insulin receptor B (hIR-B). The specific staining of the CHO cell membranes demonstrates that DNA-AgNCs are great candidates for bioimaging applications, and the proposed linking strategy is easy to implement when the DNA-AgNC structure is known.
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Catalytic Asymmetric Hydrogen Atom Transfer: Enantioselective Hydroamination of Alkenes
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-11 , DOI: 10.1021/jacs.3c04591
We report a highly enantioselective radical-based hydroamination of enol esters with sulfonamides jointly catalyzed by an Ir photocatalyst, Brønsted base, and tetrapeptide thiol. This method is demonstrated for the formation of 23 protected β-amino-alcohol products, achieving selectivities up to 97:3 er. The stereochemistry of the product is set through selective hydrogen atom transfer from the chiral thiol catalyst to a prochiral C-centered radical. Structure–selectivity relationships derived from structural variation of both the peptide catalyst and olefin substrate provide key insights into the development of an optimal catalyst. Experimental and computational mechanistic studies indicate that hydrogen-bonding, π–π stacking, and London dispersion interactions are contributing factors for substrate recognition and enantioinduction. These findings further the development of radical-based asymmetric catalysis and contribute to the understanding of the noncovalent interactions relevant to such transformations.
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An Electrochemical Design for Catalytic Dehydration: Direct, Room-Temperature Esterification without Acid or Base Additives
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-12 , DOI: 10.1021/jacs.3c04732
An electrochemical approach has been leveraged to underpin a new conceptual platform for dehydration reactions, which has been demonstrated in the context of esterification. Esters were prepared from the corresponding acid and alcohol partners at room temperature without acid or base additives and without consuming stoichiometric reagents. This methodology therefore addresses key complications that plague esterification and dehydration reactions more broadly and that represent a leading challenge in synthetic chemistry.
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Bacterial Pathogen Infection Triggers Magic Spot Nucleotide Signaling in Arabidopsis thaliana Chloroplasts through Specific RelA/SpoT Homologues
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-12 , DOI: 10.1021/jacs.3c04445
Magic spot nucleotides (p)ppGpp are important signaling molecules in bacteria and plants. In the latter, RelA-SpoT homologue (RSH) enzymes are responsible for (p)ppGpp turnover. Profiling of (p)ppGpp is more difficult in plants than in bacteria due to lower concentrations and more severe matrix effects. Here, we report that capillary electrophoresis mass spectrometry (CE-MS) can be deployed to study (p)ppGpp abundance and identity in Arabidopsis thaliana. This goal is achieved by combining a titanium dioxide extraction protocol and pre-spiking with chemically synthesized stable isotope-labeled internal reference compounds. The high sensitivity and separation efficiency of CE-MS enables monitoring of changes in (p)ppGpp levels in A. thaliana upon infection with the pathogen Pseudomonas syringae pv. tomato (PstDC3000). We observed a significant increase of ppGpp post infection that is also stimulated by the flagellin peptide flg22 only. This increase depends on functional flg22 receptor FLS2 and its interacting kinase BAK1 indicating that pathogen-associated molecular pattern (PAMP) receptor-mediated signaling controls ppGpp levels. Transcript analyses showed an upregulation of RSH2 upon flg22 treatment and both RSH2 and RSH3 after PstDC3000 infection. Arabidopsis mutants deficient in RSH2 and RSH3 activity display no ppGpp accumulation upon infection and flg22 treatment, supporting the involvement of these synthases in PAMP-triggered innate immune responses to pathogens within the chloroplast.
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Thiele’s Fluorocarbons: Stable Diradicaloids with Efficient Visible-to-Near-Infrared Fluorescence from a Zwitterionic Excited State
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-11 , DOI: 10.1021/jacs.3c05009
Thiele’s hydrocarbon was the first synthesized diradicaloid in the search for stable open-shell structures, but it remains sensitive to oxygen and light. We here report the synthesis of Thiele’s fluorocarbon (TFC) and its derivatives exhibiting exceptional thermal, oxidative, and photostability. TFCs have remarkable luminescent properties with yellow to NIR fluorescence and up to 100% quantum yields. X-ray crystallography and ESR spectroscopy confirm their closed-shell quinoidal ground state. As expected from their symmetric nonpolar structure, the TFCs’ absorption spectra show no solvent effect, but their emission reveals an extraordinarily large Stokes shift which increases with solvent polarity (from 0.9 eV in cyclohexane to 1.5 eV in acetonitrile). We show that this behavior is a result of sudden polarization, leading to a zwitterionic excited state.
Detail
Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-10 , DOI: 10.1021/jacs.3c03045
Studies focused on the mechanism of CO2 electroreduction (CO2RR) aim to open up opportunities to optimize reaction parameters toward selective synthesis of desired products. However, the reaction pathways for C3 compound syntheses, especially for minor compounds, remain incompletely understood. In this study, we investigated the formation pathway for hydroxyacetone, acetone, and 1,2-propanediol through CO(2)RR, which are minor products that required long electrolysis times to be detected. Our proposed reaction mechanism is based on a systematic investigation of the reduction of several functional groups on a Cu electrode, including aldehydes, ketones, ketonealdehydes, hydroxyls, hydroxycarbonyls, and hydroxydicarbonyls, as well as the coupling between CO and C2-dicarbonyl (glyoxal) or C2-hydroxycarbonyl (glycolaldehyde). This study allowed us to derive the fundamental principles of the reduction of functional groups on Cu electrodes. Our findings suggest that the formation of ethanol does not follow the glyoxal pathway, as previously suggested but instead likely occurs via the coupling of CH3* and CO. For the C3 compounds, our results suggest that 1,2-propanediol and acetone follow the hydroxyacetone pathway during CO2RR. Hydroxyacetone is likely formed through the coupling of CO and a C2-hydroxycarbonyl intermediate, such as a glycolaldehyde-like compound, as confirmed by adding glycolaldehyde to the CO(2)-saturated solution. This finding is consistent with CO2RR product distribution, as glycolaldehyde formation during CO2RR is limited, which, in turn, limits hydroxyacetone production. Our study contributes to a better understanding of the reaction mechanism for hydroxyacetone, acetone, and 1,2-propanediol synthesis from CO2RR and gives insights into these interesting compounds that may be formed electrochemically.
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Mechanistic Study of the Hydride Migration-Induced Reversible Isomerization in Au22(SR)15H Isomers
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-12 , DOI: 10.1021/jacs.3c02768
Unraveling the evolution mechanism of metal nanoclusters is of great importance in understanding the formation and evolution of metallic condensed matters. In this work, the specific evolution process between a pair of gold nanocluster (Au NC) isomers is completely revealed by introducing hydride ligands to simplify the research system. A hydride-containing Au NC, Au22(SR)15H, was synthesized by kinetic control, and the positions of the hydrides were then confirmed by combining X-ray diffraction, neutron diffraction, and DFT calculations. Importantly, a reversible structural isomerization was found to occur on this Au22(SR)15H. By combining the crystal structures and theoretical calculations, the focus was placed on the hydride-binding site, and a [Au–H] migration mechanism of this isomerization process is clearly shown. Furthermore, this [Au–H] migration mechanism is confirmed by the subsequent capture and structural determination of theoretically predicted intermediates. This work provides insight into the dynamic behavior of hydride ligands in nanoclusters and a strategy to study the evolution mechanism of nanoclusters by taking the hydride ligand as the breakthrough point.
Detail
Peptide Self-Assembly Controlled Photoligation of Polymers
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-11 , DOI: 10.1021/jacs.3c03961
Highly efficient chemical ligations that operate in water under mild conditions are the foundation of bioorthogonal chemistry. However, the toolbox of suitable reactions is limited. Conventional approaches to expand this toolbox aim at altering the inherent reactivity of functional groups to design new reactions that meet the required benchmarks. Inspired by controlled reaction environments that enzymes provide, we report a fundamentally different approach that makes inefficient reactions highly efficient within defined local environments. Contrasting enzymatically catalyzed reactions, the reactivity controlling self-assembled environment is brought about by the ligation targets themselves─avoiding the use of a catalyst. Targeting [2 + 2] photocycloadditions, which are inefficient at low concentrations and readily quenched by oxygen, short β-sheet encoded peptide sequences are inserted between a hydrophobic photoreactive styrylpyrene unit and a hydrophilic polymer. In water, electrostatic repulsion of deprotonated amino acid residues governs the formation of small self-assembled structures, which enable a highly efficient photoligation of the polymer, reaching ∼90% ligation within 2 min (0.034 mM). Upon protonation at low pH, the self-assembly changes into 1D fibers, altering photophysical properties and shutting down the photocycloaddition reaction. Using the reversible morphology change, it is possible to switch the photoligation “ON” or “OFF” under constant irradiation simply by varying the pH. Importantly, in dimethylformamide, the photoligation reaction did not occur even at 10-fold higher concentrations (0.34 mM). The self-assembly into a specific architecture, encoded into the polymer ligation target, enables a highly efficient ligation that overcomes the concentration limitations and high oxygen sensitivity of [2 + 2] photocycloadditions.
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Iron-Catalyzed Hydrobenzylation: Stereoselective Synthesis of (−)-Eugenial C
Nuclear Science and Engineering ( IF 1.46 ) Pub Date: 2023-07-12 , DOI: 10.1021/jacs.3c05428
Metal-hydride hydrogen atom transfer (MHAT) has emerged as a useful tool to form quaternary carbons from alkenes via hydrofunctionalization. Methods to date that cross-couple alkenes with sp3 partners rely on heterobimetallic catalysis to merge the two cycles. Here, we report an iron-only cross-coupling via putative MHAT/SH2 steps that solves a key stereochemical problem in the synthesis of meroterpenoid eugenial C and obviates the need for nickel. The concise synthesis benefits from a conformationally locked o,o′-disubstituted benzyl bromide and a locally sourced chiral pool terpene coupling partner.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 NUCLEAR SCIENCE & TECHNOLOGY 核科学技术4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.20 53 Science Citation Index Science Citation Index Expanded Not
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